2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of the thiazole and benzimidazole precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Synthesis of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions.
Formation of the Benzylidene Group: This step involves the condensation of the brominated intermediate with 4-methylbenzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound has shown potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 2-(p-Tolyl)ethylamine
Uniqueness
Compared to similar compounds, 2-((E)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE stands out due to its unique combination of a thiazole ring, a benzimidazole ring, and a benzylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H17BrN2O2S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2E)-2-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H17BrN2O2S/c1-15-6-8-16(9-7-15)14-29-21-11-10-18(25)12-17(21)13-22-23(28)27-20-5-3-2-4-19(20)26-24(27)30-22/h2-13H,14H2,1H3/b22-13+ |
InChI Key |
JIAUNDCAVWMITD-LPYMAVHISA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.